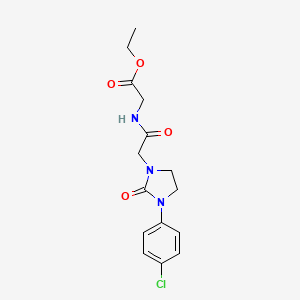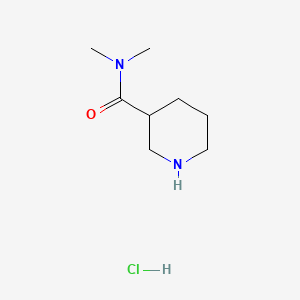
(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride, also known as SR-17018, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective serotonin 5-HT2C receptor agonist, meaning that it can activate this receptor in the brain and produce specific biochemical and physiological effects. In
Scientific Research Applications
Melanin-Concentrating Hormone Receptor-1 Antagonists
(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride derivatives have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One such compound displayed good oral bioavailability and in vivo efficacy in rats, suggesting potential applications in disorders related to MCH-R1 (Huang et al., 2005).
Intercalating Nucleic Acids
Derivatives of this compound have been utilized in the synthesis of intercalating nucleic acids (INAs). These INAs, incorporating N-(pyren-1-ylmethyl)azasugar moiety, displayed varying degrees of destabilization in DNA and RNA duplexes, and improved stabilization in DNA three-way junctions (Filichev & Pedersen, 2003).
Coordination Chemistry and Redox Behavior
In coordination chemistry, this compound has been involved in synthesizing iron(III) complexes with Schiff bases, exhibiting interesting UV/VIS and EPR spectra as well as FeIII–FeII redox potentials. This research contributes to understanding the Lewis acidity of iron(III) centers in various coordination environments (Viswanathan et al., 1996).
Synthesis of Pyrrolidines
The compound plays a role in the diastereoselective synthesis of pyrrolidines, a process catalyzed by Yb(OTf)3. This synthesis yields pyrrolidines with specific configurations, relevant in the production of specialized organic compounds (Carson & Kerr, 2005).
Molecular Sensing and Detection
The derivatives of this compound have been used to develop fluorescent sensors, particularly for detecting metal ions like copper(II). These sensors exhibit significant changes in color and fluorescence upon metal ion binding, making them useful in various analytical applications (Zheng et al., 2016).
properties
IUPAC Name |
(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-FYBBWCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)


![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)



![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)